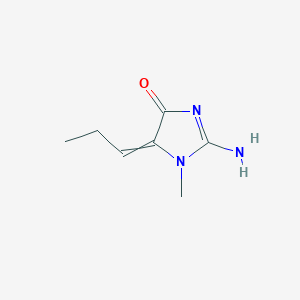

(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is a heterocyclic compound featuring a five-membered ring with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in medicinal chemistry, natural products, and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- can be achieved through various methods. One common approach involves the oxidative condensation of ketones and amidines. This reaction uses molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazol-4-one .

Industrial Production Methods: In industrial settings, the compound can be synthesized by heating creatine hydrate with concentrated hydrochloric acid and water. The mixture is then filtered, cooled, and treated with ammonia to precipitate creatinine crystals, which are further purified .

Análisis De Reacciones Químicas

Types of Reactions: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Molecular oxygen and basic conditions.

Reduction: Hydrogen gas and a suitable catalyst.

Substitution: Halogenating agents and nucleophiles.

Major Products:

Oxidation: Diketones.

Reduction: Amines.

Substitution: Halogenated imidazolones.

Aplicaciones Científicas De Investigación

4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- has a wide range of applications in scientific research:

Chemistry: Used as a scaffold in the synthesis of natural products and heterocyclic compounds.

Biology: Acts as a chromophore in fluorescent proteins.

Medicine: Investigated for its potential as a proteasome modulator and in the treatment of various diseases.

Industry: Utilized in the production of agrochemicals and advanced glycation end products (AGEs).

Mecanismo De Acción

The mechanism of action of 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate proteasome activity, affecting protein degradation pathways. It also interacts with various cellular pathways, influencing processes like cell signaling and metabolism .

Comparación Con Compuestos Similares

Imidazol-2-one: Another isomer of imidazolone with the carbonyl group at a different position.

Creatinine: A naturally occurring compound with a similar structure, used as a biomarker for kidney function.

Uniqueness: 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-5-propylidene- is unique due to its specific substitution pattern and its ability to form stable complexes with various biological molecules. This makes it particularly valuable in medicinal chemistry and biological research .

Propiedades

Número CAS |

119290-23-2 |

|---|---|

Fórmula molecular |

C7H11N3O |

Peso molecular |

153.18 g/mol |

Nombre IUPAC |

(5Z)-2-imino-1-methyl-5-propylideneimidazolidin-4-one |

InChI |

InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)/b5-4- |

Clave InChI |

JJGGBWHFVLMEER-UHFFFAOYSA-N |

SMILES |

CCC=C1C(=O)NC(=N)N1C |

SMILES canónico |

CCC=C1C(=O)N=C(N1C)N |

Sinónimos |

2-amino-1-methyl-5-propylideneimidazol-4-one AMPI |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.